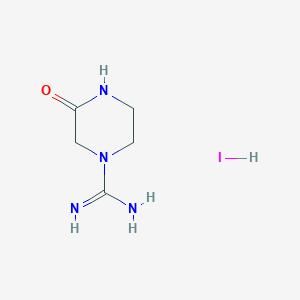

3-Oxopiperazine-1-carboximidamide hydroiodide

Description

3-Oxopiperazine-1-carboximidamide hydroiodide (CAS: 1216890-90-2) is a heterocyclic organic compound featuring a piperazine backbone modified with an oxo group at the 3-position and a carboximidamide substituent at the 1-position, paired with a hydroiodide counterion . Piperazine derivatives are widely studied for their pharmacological properties, including antimicrobial and antiviral activities. The hydroiodide salt form enhances solubility and stability, making it suitable for synthetic and formulation workflows.

Properties

IUPAC Name |

3-oxopiperazine-1-carboximidamide;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4O.HI/c6-5(7)9-2-1-8-4(10)3-9;/h1-3H2,(H3,6,7)(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPHLTWXVZRKKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxopiperazine-1-carboximidamide hydroiodide typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the oxo and carboximidamide groups. One common method involves the reaction of piperazine with cyanamide and subsequent oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Oxopiperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The carboximidamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can react with the carboximidamide group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxyl-substituted piperazine derivatives .

Scientific Research Applications

3-Oxopiperazine-1-carboximidamide hydroiodide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxopiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets. The oxo and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The hydroiodide counterion may also play a role in stabilizing the compound and enhancing its solubility .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of carboximidamide hydroiodide salts. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Morpholine: Incorporates an oxygen atom, enhancing solubility but reducing basicity compared to piperazine derivatives .

Synthetic Routes: Piperidine- and pyrrolidine-based carboximidamide hydroiodides are synthesized via nucleophilic substitution reactions between imidoselenocarbamate hydroiodides and acyl chlorides, as seen in similar selenylurea syntheses .

Stability and Hazards: All hydroiodide salts release hydrogen iodide (HI) upon decomposition, posing respiratory and irritant hazards . Piperidine-1-carboximidamide HI is noted for stability under standard conditions, whereas morpholine analogs may exhibit higher reactivity due to the oxygen heteroatom .

Applications: Piperidine- and pyrrolidine-carboximidamide derivatives are intermediates in pharmaceutical impurity synthesis (e.g., quinolone antibiotics) .

Biological Activity

3-Oxopiperazine-1-carboximidamide hydroiodide, with the molecular formula CHINO, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an oxo group and a carboximidamide group, along with a hydroiodide counterion. This structural configuration is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxo and carboximidamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The hydroiodide counterion may enhance the solubility and stability of the compound, facilitating its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and modulation of calcium ion homeostasis . Further investigations are necessary to elucidate the specific pathways involved.

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Modulation of enzymatic activity |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical laboratory, this compound was tested against several strains of Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations as low as 10 µg/mL, indicating its potential as a therapeutic agent against resistant strains .

Case Study 2: Anticancer Mechanism Exploration

Another study focused on the anticancer properties of this compound. Researchers treated HeLa cells with varying concentrations of the compound and observed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. These findings suggest that the compound may disrupt mitochondrial function, leading to cell death .

Research Findings

Recent research has highlighted the importance of further exploring the pharmacokinetics and pharmacodynamics of this compound. Understanding how this compound interacts with biological systems will be crucial for its development as a therapeutic agent. Studies are ongoing to investigate its efficacy in vivo and its potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 3-Oxopiperazine-1-carboximidamide hydroiodide?

- Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting a piperazine precursor with a carboximidamide donor in the presence of hydroiodic acid (HI) under anhydrous conditions. Carbodiimide-mediated coupling (e.g., HATU or DCC) can facilitate amide bond formation . Polar aprotic solvents like DMF or acetonitrile are preferred to enhance reactivity and solubility . Post-synthesis purification often involves recrystallization from acetonitrile or water to remove unreacted reagents and byproducts .

Q. How can researchers verify the purity of this compound?

- Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity, especially when monitoring hydrolyzed amide byproducts . Mass spectrometry (MS) confirms molecular weight, while elemental analysis quantifies iodide content. Nuclear magnetic resonance (NMR) is less effective due to paramagnetic interference from iodine .

Q. What are the critical stability considerations for this compound during storage?

- Answer: Store at 2–8°C under inert gas (argon) to prevent oxidation of the iodide counterion and degradation of the carboximidamide group . Hygroscopicity necessitates desiccated conditions, as moisture can hydrolyze the amidine moiety . Long-term stability should be monitored via accelerated aging studies using thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in carboximidamide functionalization?

- Answer: Kinetic studies comparing coupling agents (e.g., HATU vs. DCC) reveal HATU provides higher yields (~85–90%) by minimizing urea byproduct formation . Solvent choice (DMF > DCM) and base selection (DIPEA > TEA) also influence reaction efficiency. Real-time monitoring via LC-MS helps identify intermediate bottlenecks .

Q. What strategies resolve contradictions in spectroscopic data for structural elucidation?

- Answer: Discrepancies between NMR and MS data often arise from iodine’s paramagnetic effects. Cross-validation using X-ray crystallography (e.g., as in dabcoHI hydrate studies) provides definitive structural confirmation . Isotopic labeling (e.g., 13C/15N) can clarify ambiguous bonding patterns in MS/MS fragmentation .

Q. How does pH influence the reactivity of the carboximidamide group in aqueous media?

- Answer: At neutral pH, the amidine group remains protonated, limiting nucleophilic substitution. Under basic conditions (pH > 10), deprotonation enhances reactivity but risks hydrolysis. Controlled pH adjustments (e.g., using buffered HI solutions) balance reactivity and stability .

Q. What advanced techniques characterize the compound’s solid-state properties?

- Answer: Single-crystal X-ray diffraction (as applied to dabcoHI hydrate) resolves hydrogen-bonding networks and iodide coordination . Differential scanning calorimetry (DSC) identifies polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity under varying humidity .

Q. How can researchers address low solubility in non-polar solvents during coupling reactions?

- Answer: Co-solvent systems (e.g., DMF/THF) improve solubility without compromising reactivity. Alternatively, transient protection of the amidine group (e.g., Boc-protection) enhances lipophilicity, followed by deprotection post-reaction .

Methodological Notes

- Synthetic Optimization: Prioritize HATU over DCC for amidine coupling to reduce byproduct formation .

- Analytical Workflows: Combine MS (for molecular confirmation) and XRD (for structural clarity) to overcome iodine-related NMR limitations .

- Stability Protocols: Use argon-filled gloveboxes for long-term storage and conduct quarterly stability tests via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.